Cas no 10334-26-6 ((1R)-(-)Camphorquinone)

(1R)-(-)-Camphorquinone is a chiral bicyclic diketone widely used as a photoinitiator in dental and industrial photocurable resins. Its key advantage lies in its efficient absorption of visible light (λmax ~470 nm), enabling rapid polymerization under mild conditions without requiring UV light. The (1R)-(-) enantiomer exhibits superior reactivity compared to racemic mixtures, ensuring higher curing efficiency and reduced residual monomers. Its low toxicity and compatibility with amine co-initiators make it a preferred choice for biomedical applications, including dental composites and adhesives. The compound’s stability and predictable kinetics further enhance its utility in precision photopolymerization processes.
(1R)-(-)Camphorquinone structure
(1R)-(-)Camphorquinone structure
Product Name:(1R)-(-)Camphorquinone
CAS No:10334-26-6
MF:C10H14O2
MW:166.216963291168
MDL:MFCD00064160
CID:86383
PubChem ID:87566480
Update Time:2025-05-20

(1R)-(-)Camphorquinone Chemical and Physical Properties

Names and Identifiers

    • (1R)-(-)-Camphorquinone
    • (1R)-()-Camphorquinone
    • Cmphorquinone
    • D-Camphorquinone
    • (1R)-(-)-2,3-Bornanedione
    • (1R)-(?)-Camphorquinone
    • CAMPHORQUINONE, -R-(-)-(RG)
    • D-Camphoroquinone
    • Camphorquinone
    • DL-CAMPHORQUINONE
    • 2,3-Bornanedione
    • Camphoroquinone
    • bornane-2,3-dione
    • Camphor quinone
    • 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione
    • Camphoquinone
    • Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
    • dl-Bornane-2,3-dione
    • (+/-)-Camphorquinone
    • (+)Camphorquinone
    • d-2, 3-Bornanedione
    • (+)-Camphorquinone
    • (1S)-(+)-Camphorquinone
    • Campherquinone
    • VNQXSTWCDUXYEZ-UHFFFAOYSA-N
    • 1,7,7-trimethylnorbornane-2,3-dione
    • DL-Camphor
    • 10334-26-6
    • NSC 402031
    • 2,3-BORNANEDIONE, (+/-)-
    • CHEBI:36778
    • BICYCLO(2.2.1)HEPTANE-2,3-DIONE, 1,7,7-TRIMETHYL-, (+/-)-
    • DL-BORNANE-2,3-DION
    • Q27116959
    • BCP21677
    • J-520205
    • Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1R,4S)-
    • NSC 285
    • bornanedione
    • (1R)-bornane-2,3-dione
    • MFCD00064160
    • 2,3-bornanedione;DL-Camphorquinone
    • (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
    • EINECS 207-363-6
    • EINECS 233-814-1
    • (1R)-(-)-Camphorquinone, 99%
    • Bicyclo[2.2.1]heptane-2,3-dione,1,7,7-trimethyl-, (1R,4S)-
    • BIDD:ER0272
    • VNQXSTWCDUXYEZ-LDWIPMOCSA-N
    • NSC-402031
    • Camphorquinone, 97%
    • UNII-RAL3591W33
    • SCHEMBL2245538
    • D97678
    • LMPR0102120034
    • RAL3591W33
    • 1,7,7-trimethylbicyclo(2.2.1)heptan-2,3-dione
    • CCRIS 6299
    • BORNANEDIONE [INCI]
    • D-CAMPHORCHINONE
    • CCRIS 5320
    • (1R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-dione
    • MFCD00082863
    • (1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
    • (1R)-(-)-Camphorquinone, analytical standard
    • CS-0179388
    • NSC-285
    • AS-69585
    • AI3-25044
    • AKOS015900061
    • (1R,4S)-1,7,7-trimethylnorbornane-2,3-dione
    • (1R)-(-)Camphorquinone
    • MDL: MFCD00064160
    • Inchi: 1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
    • InChI Key: VNQXSTWCDUXYEZ-LDWIPMOCSA-N
    • SMILES: O=C1C([C@H]2CC[C@]1(C)C2(C)C)=O
    • BRN: 2327696

Computed Properties

  • Exact Mass: 166.09900
  • Monoisotopic Mass: 166.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form: Yellow crystalline powder
  • Density: 1.0060 (rough estimate)
  • Melting Point: 200-203 °C (lit.)
  • Boiling Point: 254.44°C (rough estimate)
  • Flash Point: 83.0±4.4 °C
  • Refractive Index: 1.5200 (estimate)
  • PSA: 34.14000
  • LogP: 1.58070
  • Optical Activity: [α]20/D −101°, c = 2 in toluene
  • Solubility: Insoluble in water
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C
  • Specific Rotation: -101° (20/D)(c=2, C6H5CH3)

(1R)-(-)Camphorquinone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H317
  • Warning Statement: P261-P272-P280-P302+P352+P333+P313+P362+P364-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-43
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Safety Term:S22;S24/25
  • Storage Condition:4° CStore…,-4℃Store…Better

(1R)-(-)Camphorquinone Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(1R)-(-)Camphorquinone Pricemore >>

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(1R)-(-)Camphorquinone Production Method

(1R)-(-)Camphorquinone Related Literature

Additional information on (1R)-(-)Camphorquinone

Professional Introduction to (1R)-(-)Camphorquinone (CAS No. 10334-26-6)

(1R)-(-)Camphorquinone, with the chemical formula C₁₃H₁₀O₂ and CAS number 10334-26-6, is a significant compound in the field of chemical biology and pharmaceutical research. This ketone derivative is renowned for its unique structural properties and versatile applications, particularly in the development of chiral catalysts, photochemical reactions, and as a key intermediate in synthetic organic chemistry.

The compound belongs to the class of terpenoids, characterized by its rigid bicyclic structure composed of a camphor moiety linked to a quinone group. This structural configuration imparts exceptional reactivity and stability, making it a valuable tool in various chemical transformations. The enantiomeric purity of (1R)-(-)Camphorquinone is particularly crucial, as it influences the efficiency and selectivity of catalytic processes.

In recent years, (1R)-(-)Camphorquinone has garnered considerable attention in the development of asymmetric synthesis methodologies. Its chiral center at the camphor ring allows for precise control over stereochemical outcomes, enabling the synthesis of enantiomerically pure compounds with high fidelity. This has profound implications in pharmaceutical manufacturing, where the correct stereochemistry is often pivotal for drug efficacy and safety.

One of the most notable applications of (1R)-(-)Camphorquinone is in photocatalytic systems. The compound's ability to absorb light in the visible spectrum makes it an excellent candidate for photoredox catalysis. Recent studies have demonstrated its utility in converting alkenes into various functionalized products under mild conditions, highlighting its potential as a sustainable alternative to traditional metal-based catalysts.

The role of (1R)-(-)Camphorquinone in medicinal chemistry has also been extensively explored. Its structural framework serves as a scaffold for designing novel bioactive molecules. For instance, derivatives of camphorquinone have been investigated for their antimicrobial and anti-inflammatory properties. Preliminary findings suggest that certain modifications can enhance binding affinity to biological targets, paving the way for new therapeutic agents.

The synthesis of (1R)-(-)Camphorquinone typically involves multi-step organic reactions, starting from camphor through oxidation processes. Advanced synthetic techniques, such as asymmetric hydrogenation and enantioselective epoxidation, have been employed to achieve high yields and enantiomeric excesses. These methods underscore the compound's importance not only as a product but also as a building block for more complex molecules.

In addition to its synthetic utility, (1R)-(-)Camphorquinone has found applications in material science. Its ability to form stable coordination complexes with transition metals has been exploited in the development of luminescent materials and sensors. These applications leverage the compound's photochemical properties to detect and quantify various analytes with high sensitivity.

The future prospects of (1R)-(-)Camphorquinone are promising, with ongoing research focusing on expanding its applications across multiple domains. Innovations in catalytic systems and synthetic methodologies continue to unlock new possibilities for this versatile compound. As the demand for sustainable and efficient chemical processes grows, (1R)-(-)Camphorquinone is poised to play an increasingly pivotal role in both academic research and industrial applications.

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